4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a piperidine ring, a benzenesulfonamide moiety, and an isonicotinoyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky alkyl group, the piperidine ring is a six-membered ring with one nitrogen atom, the benzenesulfonamide moiety consists of a benzene ring attached to a sulfonamide group, and the isonicotinoyl group is a pyridine ring attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The benzenesulfonamide moiety could potentially undergo electrophilic aromatic substitution reactions, while the piperidine ring might undergo nucleophilic substitution reactions. The carbonyl group in the isonicotinoyl moiety could be involved in various reactions such as nucleophilic addition or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the sulfonamide and carbonyl groups could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .Scientific Research Applications
Catalytic Applications
"Sulfonamide-substituted iron phthalocyanine," where 4-tert-butylbenzenesulfonamide acts as a substituent, shows significant potential in the field of catalysis, particularly for the oxidation of olefins. This compound exhibits remarkable stability under oxidative conditions, and its use as a catalyst has been explored for the oxidation of cyclohexene and styrene, leading to the formation of important industrial chemicals like allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).
Photodynamic Therapy (PDT)
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlights its potential in photodynamic therapy (PDT) for cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms, indicating its significant potential as a Type II photosensitizer (M. Pişkin et al., 2020).
Bioactive Compound Synthesis
Research into the synthesis and crystal structure of "4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide" provides insights into the design of bioactive compounds. The detailed study of its crystal structure, exhibiting extensive π–π interactions and hydrogen bonding, lays the groundwork for synthesizing novel compounds with potential bioactivity (K. Balu & R. Gopalan, 2013).
Antibacterial Applications
A study on hybrid antimicrobials combining N-(thiazol-2-yl)benzenesulfonamides with cell-penetrating octaarginine showcases emergent antibacterial activity. This innovative approach demonstrates potent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting a new avenue for developing antibacterial therapies (Poonam Ratrey et al., 2021).
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential fields of study could include medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-22(2,3)19-4-6-20(7-5-19)29(27,28)24-16-17-10-14-25(15-11-17)21(26)18-8-12-23-13-9-18/h4-9,12-13,17,24H,10-11,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPOMXMXSONBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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